molecular formula C29H23ClF3N5 B11220846 4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11220846
M. Wt: 534.0 g/mol
InChI Key: KUADTKNSEFTJMJ-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step often involves the coupling of the pyrrolopyrimidine core with the piperazine ring under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine
  • 1-(2-Chlorophenyl)-4-(5-phenyl-7-(trifluoromethyl)pyrrolo[2,3-d]pyrimidin-4-yl)piperazine

Uniqueness

1-(2-CHLOROPHENYL)-4-{5-PHENYL-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties

Properties

Molecular Formula

C29H23ClF3N5

Molecular Weight

534.0 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C29H23ClF3N5/c30-24-11-4-5-12-25(24)36-13-15-37(16-14-36)27-26-23(20-7-2-1-3-8-20)18-38(28(26)35-19-34-27)22-10-6-9-21(17-22)29(31,32)33/h1-12,17-19H,13-16H2

InChI Key

KUADTKNSEFTJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C(=CN4C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

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